2-Methyl-3-(2-methylpropyl)piperidine is a member of the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its branched alkyl substituents, which can influence its chemical behavior and biological activity. The compound is classified as an organic heterocyclic compound, specifically falling under the category of piperidines due to its structural features.
The compound can be categorized within the broader class of organic compounds known as piperidines, which are cyclic amines. It is also classified under alkyl-substituted piperidines, highlighting its unique side chains. The specific structural characteristics include a methyl group and a 2-methylpropyl group attached to the piperidine ring, which can affect its pharmacological properties.
The synthesis of 2-Methyl-3-(2-methylpropyl)piperidine typically involves multi-step organic synthesis techniques. Common methods include:
These methods allow for the efficient production of the compound while maintaining structural integrity.
The molecular formula for 2-Methyl-3-(2-methylpropyl)piperidine is . The molecular weight is approximately 143.25 g/mol.
The structure can be represented in various formats, including:
CC1(CCCN1)C(C)C
InChI=1S/C9H19N/c1-7(2)5-9-6-8(3)4/h7-9H,5-6H2,1-4H3
2-Methyl-3-(2-methylpropyl)piperidine can undergo several chemical reactions, including:
The mechanism of action for 2-Methyl-3-(2-methylpropyl)piperidine primarily involves its interaction with biological targets such as receptors or enzymes.
2-Methyl-3-(2-methylpropyl)piperidine has potential applications in various fields:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: